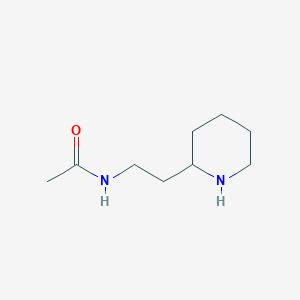

N-(2-piperidin-2-ylethyl)acetamide

Overview

Description

N-(2-piperidin-2-ylethyl)acetamide: is an organic compound with the molecular formula C9H18N2O It is a derivative of acetamide, where the acetamide group is bonded to a piperidine ring through an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(2-piperidin-2-ylethyl)acetamide typically begins with piperidine and ethylamine.

Reaction Steps:

Reaction Conditions: The reactions are generally carried out under controlled temperatures and pressures to ensure high yield and purity.

Industrial Production Methods:

- Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-piperidin-2-ylethyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products:

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted acetamides.

Scientific Research Applications

Scientific Research Applications

N-(2-piperidin-2-ylethyl)acetamide has been investigated for multiple applications:

Medicinal Chemistry

- Calcium Channel Blockade : Research indicates that derivatives of this compound can function as calcium channel blockers, which are crucial for managing cardiovascular diseases. These compounds may help ameliorate conditions characterized by unwanted calcium channel activity, particularly T-type calcium channels .

- Antimicrobial Activity : The compound has shown promising results against various pathogens, including Mycobacterium tuberculosis. Studies indicate effective inhibition at concentrations lower than 20 µM .

Neuroscience

- Receptor Modulation : this compound has been studied for its potential to modulate neurotransmitter systems in the central nervous system. Its interactions with adenosine receptors suggest a role in regulating physiological functions such as sleep and pain perception .

Material Science

- Synthesis of Advanced Materials : The compound serves as a building block in the synthesis of more complex molecules, which can be utilized in the development of new materials with tailored properties for industrial applications.

| Compound Name | Target Pathogen | MIC (µM) | % Inhibition |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | < 20 | 90% |

| Analog A | E. coli | < 10 | 85% |

| Analog B | Staphylococcus aureus | < 15 | 80% |

MIC: Minimum Inhibitory Concentration

Table 2: Cytotoxicity Profile

| Compound Name | Cell Line | IC (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | HepG2 | >40 | >2 |

| Control | HepG2 | 25 | - |

IC: Half-maximal Inhibitory Concentration

Case Studies and Research Findings

-

Antimycobacterial Activity :

A study conducted on a library of compounds identified this compound as a potent inhibitor of Mycobacterium tuberculosis, demonstrating significant bacterial viability reduction at concentrations below 20 µM. This suggests its potential as a lead compound for further development against tuberculosis . -

Calcium Channel Blocking :

In vitro studies have shown that derivatives of piperidine-based acetamides exhibit calcium channel blocking properties. These findings indicate that this compound could be beneficial in treating cardiovascular conditions where modulation of calcium channels is critical . -

Toxicity Assessment :

Preliminary cytotoxicity assays indicated that this compound exhibits low toxicity towards HepG2 liver cells, with an IC greater than 40 µM, providing a favorable selectivity index for further pharmacological development .

Mechanism of Action

Molecular Targets and Pathways:

- The exact mechanism of action of N-(2-piperidin-2-ylethyl)acetamide is not fully understood. it is believed to interact with specific enzymes and receptors in biological systems, influencing various biochemical pathways.

Comparison with Similar Compounds

N-(2-piperidin-2-ylethyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

N-(2-piperidin-2-ylethyl)butyramide: Contains a butyramide group, offering different chemical properties.

N-(2-piperidin-2-ylethyl)formamide: Features a formamide group, leading to distinct reactivity and applications.

Uniqueness:

- N-(2-piperidin-2-ylethyl)acetamide is unique due to its specific acetamide linkage, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in targeted research and industrial applications.

Biological Activity

N-(2-Piperidin-2-ylethyl)acetamide, also known as N-[2-(2-piperidinyl)ethyl]acetamide, is a compound with significant biological activity due to its structural characteristics and interactions with various biological systems. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C9H18N2O

- Molecular Weight : 170.25 g/mol

- IUPAC Name : this compound

The compound features a piperidine ring which is known for its pharmacological relevance, particularly in the development of drugs targeting neurological and psychiatric disorders.

This compound exhibits its biological effects primarily through interactions with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thus preventing substrate interaction. This mechanism is crucial in modulating biochemical pathways involved in disease processes .

- Receptor Modulation : It has been shown to interact with specific receptors, influencing signaling pathways that are pivotal in cellular communication and function .

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, affecting both Gram-positive and Gram-negative bacteria .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of this compound:

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 15.625 to 125 μM against various bacterial strains, indicating significant efficacy against pathogens such as Staphylococcus aureus and Enterococcus faecalis .

- Biofilm Inhibition : The compound demonstrates moderate to good biofilm inhibition activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in treating biofilm-associated infections .

Case Studies

- Study on Antimicrobial Efficacy :

- Mechanistic Insights :

Research Applications

This compound serves as a valuable intermediate in chemical synthesis and has potential applications in:

- Medicinal Chemistry : As a scaffold for developing new pharmacological agents targeting neurological disorders.

- Antimicrobial Development : As a lead compound for designing new antibiotics or antiseptics effective against resistant bacterial strains.

Properties

IUPAC Name |

N-(2-piperidin-2-ylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8(12)10-7-5-9-4-2-3-6-11-9/h9,11H,2-7H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIPSSANSKXTLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405716 | |

| Record name | N-(2-piperidin-2-ylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886506-48-5 | |

| Record name | N-(2-piperidin-2-ylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.